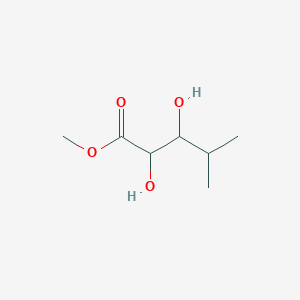aminehydrochloride CAS No. 2825006-27-5](/img/structure/B15313028.png)
[(3,3-Dimethyloxolan-2-yl)methyl](methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethyloxolan-2-yl)methylaminehydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of oxolane, a five-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyloxolan-2-yl)methylaminehydrochloride typically involves the reaction of 3,3-dimethyloxolane-2-methanol with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,3-dimethyloxolane-2-methanol and methylamine.
Reaction Conditions: The reaction is conducted in an appropriate solvent, such as methanol or ethanol, at a temperature range of 0-25°C.
Product Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethyloxolan-2-yl)methylaminehydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
(3,3-Dimethyloxolan-2-yl)methylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
(3,3-Dimethyloxolan-2-yl)methylaminehydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,3-Dimethyloxolan-2-yl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3,3-Dimethyloxolan-2-yl)methanamine
- (3,3-Dimethyloxolan-2-yl)methanesulfonamide
Uniqueness
(3,3-Dimethyloxolan-2-yl)methylaminehydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds
特性
CAS番号 |
2825006-27-5 |
|---|---|
分子式 |
C8H18ClNO |
分子量 |
179.69 g/mol |
IUPAC名 |
1-(3,3-dimethyloxolan-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)4-5-10-7(8)6-9-3;/h7,9H,4-6H2,1-3H3;1H |
InChIキー |
YAKFFNZBJOFHBW-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC1CNC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B15312966.png)

![tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B15312972.png)
![[1-(3-methylbutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B15312975.png)









